Differential Deubiquitinase Inhibition Profile: USP17-Selective Activity Against a Panel of Eight DUBs
In a quantitative high-throughput screening (qHTS) panel assessing inhibition across eight human deubiquitinases (USP8, USP7, USP17, USP10, USP28, OTUD3, UCHL1, USP30), 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine exhibited a differential inhibition profile: it was classified as 'Active' solely against USP17 (USP17L5), while returning 'Inactive' calls against all seven other DUBs tested, including the closely related USP7 and USP8 enzymes [1]. The closest regioisomeric analog, 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine (CAS 383146-89-2), has no publicly available DUB panel data for direct comparison, but the [3,2-d] isomer's selective USP17 activity provides a testable differentiation hypothesis for target-biased procurement .
| Evidence Dimension | Deubiquitinase inhibition (qHTS primary screening, active/inactive call) |
|---|---|
| Target Compound Data | Active against USP17; Inactive against USP7, USP8, USP10, USP28, OTUD3, UCHL1, USP30 |
| Comparator Or Baseline | 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine (CAS 383146-89-2): no comparable DUB panel data available |
| Quantified Difference | Selective USP17 activity vs. inactivity across 7 other DUBs (qualitative, no IC₅₀ values reported); no comparator data available for regioisomer |
| Conditions | PubChem qHTS primary screening; assay IDs 1645853–1645860; compound SID 441262404 |
Why This Matters
The selectivity window—active against only 1 of 8 DUBs—indicates that this compound is not a promiscuous pan-DUB inhibitor, which is relevant when sourcing a chemical probe for USP17-related target validation studies.
- [1] PubChem BioAssay AIDs 1645853–1645860. Deubiquitinase inhibition: Primary qHTS panel. NCBI PubChem BioAssay Database (2026). View Source
